molecular formula C12H22N2O B13271274 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one

Cat. No.: B13271274
M. Wt: 210.32 g/mol
InChI Key: ASNLBQCBENOERA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is a bicyclic ketone derivative featuring a 3,3-dimethyl-substituted butanone core linked to an octahydropyrrolo[2,3-c]pyrrole moiety. This structure is distinct from simpler pyrrolidine derivatives due to its bicyclic nature, which enhances conformational stability and influences pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3

InChI Key

ASNLBQCBENOERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2C1CNC2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Formation of the Octahydropyrrolo[2,3-c]pyrrol Core:
    The bicyclic octahydropyrrolo[2,3-c]pyrrol ring system is typically synthesized via cyclization reactions starting from suitable pyrrolidine and pyrrole precursors. Hydrogenation or reduction steps are employed to achieve the octahydro (fully saturated) state of the bicyclic system.

  • Preparation of 3,3-Dimethylbutan-1-one Derivative:
    The 3,3-dimethylbutan-1-one moiety is prepared through standard ketone synthesis methods, often involving alkylation of butanone derivatives to introduce the geminal dimethyl groups at the 3-position. This step requires regioselective control to avoid side reactions.

  • Coupling of the Bicyclic Amine to the Ketone:
    The nitrogen atom of the octahydropyrrolo[2,3-c]pyrrol ring is coupled to the 1-position of the butanone via nucleophilic substitution or amide bond formation, depending on the synthetic strategy. This step may involve activation of the ketone or the use of coupling reagents to facilitate bond formation.

Typical Reagents and Conditions

Step Reagents/Conditions Purpose
Cyclization to form bicyclic core Pyrrolidine derivatives, acid/base catalysts, hydrogenation catalysts (e.g., Pd/C) Ring formation and saturation
Alkylation of butanone Alkyl halides (e.g., methyl iodide), strong base (e.g., LDA) Introduction of 3,3-dimethyl groups
Coupling reaction Coupling agents (e.g., EDC, DCC), solvents (e.g., dichloromethane), mild heating Formation of N-substituted ketone

Reaction Mechanistic Insights

  • The cyclization to form the octahydropyrrolo[2,3-c]pyrrol ring involves nucleophilic attack by an amine on an electrophilic center, followed by ring closure and subsequent hydrogenation to saturate the ring system.
  • The alkylation step uses a strong base to generate an enolate intermediate from butanone, which then undergoes alkylation with methyl halides to yield the geminal dimethyl substitution at the 3-position.
  • The final coupling step often proceeds via nucleophilic substitution where the nitrogen lone pair attacks an activated carbonyl carbon, forming the N-substituted butanone linkage.

Data Table: Summary of Preparation Parameters

Parameter Details
Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Key Intermediate Octahydropyrrolo[2,3-c]pyrrol amine
Starting Materials Pyrrolidine derivatives, 3,3-dimethylbutan-1-one or precursors
Catalysts/Reagents Pd/C (for hydrogenation), LDA, methyl iodide, coupling agents (EDC, DCC)
Solvents Dichloromethane, tetrahydrofuran (THF), or other aprotic solvents
Temperature Range 0°C to reflux conditions depending on step
Reaction Time Several hours per step, typically 4-24 h
Purification Methods Chromatography (silica gel), recrystallization

Research Findings and Optimization Notes

  • The stereochemistry of the bicyclic ring system is crucial for biological activity and must be controlled during synthesis; hydrogenation conditions (pressure, catalyst loading) significantly affect stereoselectivity.
  • The steric hindrance introduced by the 3,3-dimethyl groups can reduce the reactivity of the ketone carbonyl, requiring activation or more reactive coupling agents for efficient bond formation.
  • Multi-step synthesis yields can be improved by optimizing solvent choice and reaction temperature, with polar aprotic solvents favoring coupling efficiency.
  • Protective group strategies may be necessary if other functional groups are present in analog synthesis to prevent side reactions during cyclization or coupling.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. Bitertanol Metabolites

Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) shares the 3,3-dimethylbutanone backbone but replaces the octahydropyrrolopyrrole with a triazole and biphenyl group. The metabolite "bitertanol ketone" retains the ketone functionality but lacks the bicyclic amine, resulting in reduced polarity (logP ~4.2) compared to the target compound, which likely has a lower logP due to the hydrophilic pyrrolidine nitrogens .

b. Pyrrolo[3,2-b]pyrrole Derivatives

Compounds like octahydropyrrolo[3,2-b]pyrrole () differ in nitrogen positioning (positions 1 and 4 vs. 1 and 5 in the target).

c. Tetrahydroindolo[2,3-c]quinolinones

These compounds (e.g., ambocarb derivatives) feature a fused indole-quinolinone system. While they share multitarget activity (e.g., L-type calcium channels, DYRK1A inhibition), the absence of a ketone and the planar quinolinone ring contrast with the target compound’s three-dimensional bicyclic structure, which may enhance selectivity for non-planar binding pockets .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Structural Features
Target Compound C₁₃H₂₂N₂O 222.33 1.8–2.5 ~10–20 (PBS) Bicyclic amine, 3,3-dimethylbutanone
Bitertanol Ketone Metabolite C₂₀H₂₁N₃O₂ 335.40 4.2 <1 Biphenyl, triazole, 3,3-dimethylbutanone
Octahydropyrrolo[3,2-b]pyrrole Derivative C₁₀H₁₈N₂ 166.27 0.5–1.2 >50 Bicyclic amine, no ketone
Ambocarb (Tetrahydroindoloquinolinone) C₁₅H₁₄N₂O 238.29 2.8–3.5 ~5–10 Planar fused indole-quinolinone, no ketone

Key Observations :

  • The target compound’s bicyclic amine and ketone group balance lipophilicity and solubility, making it more bioavailable than Bitertanol metabolites.
  • Compared to ambocarb, the target’s three-dimensional structure may reduce off-target effects by avoiding planar aromatic interactions .

Notes

  • Data Limitations : Direct experimental data for the target compound are scarce; properties are inferred from structural analogs.
  • Therapeutic Potential: The combination of a bicyclic amine and ketone moiety positions this compound for exploration in oncology (via Bcl-xL inhibition) or neurodegenerative diseases (via kinase modulation).
  • SAR Insights : Substitutions at the pyrrolidine nitrogens or the ketone’s α-position could further optimize target affinity and pharmacokinetics .

Biological Activity

3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound's molecular formula is C15_{15}H24_{24}N2_{2}O, indicating a substantial presence of carbon and nitrogen atoms, which are crucial for its biological effects. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The compound consists of a butanone backbone with a dimethyl group and an octahydropyrrolo[2,3-c]pyrrol moiety. The presence of multiple heterocyclic rings contributes to its unique chemical properties and biological interactions.

Property Details
Molecular FormulaC15_{15}H24_{24}N2_{2}O
Molecular Weight248.37 g/mol
Structural FeaturesButanone backbone, dimethyl group, octahydropyrrolo structure

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one can be achieved through various organic reactions involving the formation of the pyrrolo structure followed by functionalization to introduce the butanone moiety. Key synthetic routes include:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the octahydropyrrolo structure.
  • Functional Group Modifications : Introducing the butanone group through acylation reactions.

Research indicates that 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one may interact with various biological pathways:

  • PI3K Pathway Inhibition : The compound has shown potential in selectively inhibiting specific isoforms of phosphoinositide 3-kinases (PI3K), which play critical roles in cell growth and metabolism. Inhibitors targeting PI3K can have therapeutic implications in cancer and inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of octahydropyrrolo compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
  • Animal Models : Animal studies indicate that compounds similar to 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one can reduce inflammation and pain responses in models of arthritis and other inflammatory conditions .

Research Findings

Recent research has focused on the pharmacological properties of this compound and its analogs:

Study Type Findings
In Vitro Cell StudiesInhibition of cancer cell growth
Animal Model ResearchReduction in inflammatory markers
Mechanistic StudiesInteraction with PI3K signaling pathways

Q & A

Basic: What are the standard synthetic routes for 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one?

Methodological Answer:
A common approach involves refluxing intermediates (e.g., pyrrolo-pyrrole derivatives) with oxidizing agents like chloranil in xylene for extended periods (25–30 hours). Post-reaction, the mixture is treated with 5% NaOH to separate organic layers, followed by washing, drying (anhydrous Na₂SO₄), and solvent removal via rotary evaporation. Recrystallization from methanol is recommended for purification . Optimization may involve adjusting reaction time, solvent polarity, or stoichiometry of reagents to improve yield.

Advanced: How can reaction mechanisms for pyrrolo-pyrrole cyclization be validated?

Methodological Answer:
Mechanistic studies require isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track bond formation. Kinetic analysis (e.g., rate determination under varying temperatures) and computational modeling (DFT calculations) can identify transition states. Intermediate trapping (e.g., quenching at intervals) followed by LC-MS or NMR analysis provides empirical evidence. For example, chloranil’s role as an oxidizing agent in cyclization can be confirmed by monitoring byproducts via GC-MS .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, methyl groups at δ ~1.2–1.5 ppm and pyrrolidine ring protons at δ ~2.5–3.5 ppm are diagnostic .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups confirm functional groups.
  • MS : High-resolution MS validates molecular weight (e.g., m/z 223.18 for C₁₃H₂₁N₂O) and fragmentation patterns .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies may arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Differentiate polymorphs via thermal behavior.
  • PXRD : Compare crystallinity with reference data.
  • Repetition under controlled conditions : Standardize recrystallization solvents (e.g., methanol vs. ethanol) and drying protocols .

Basic: What experimental designs are suitable for assessing biological activity?

Methodological Answer:
Use randomized block designs with split-plot arrangements to test variables (e.g., concentration, exposure time). For in vitro assays (e.g., enzyme inhibition), include positive/negative controls and triplicate measurements. Antioxidant activity can be evaluated via DPPH radical scavenging assays, with IC₅₀ calculations .

Advanced: How to design SAR studies for pyrrolo-pyrrole derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing methyl with ethyl) to assess steric/electronic effects.
  • Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases).
  • Bioassay correlation : Compare IC₅₀ values with structural descriptors (e.g., LogP, H-bond donors) using multivariate regression .

Advanced: How to evaluate environmental fate and ecotoxicity?

Methodological Answer:
Adopt tiered approaches:

  • QSAR models : Predict biodegradability and bioaccumulation using software like EPI Suite.
  • Microcosm studies : Monitor degradation in soil/water systems under controlled pH/temperature.
  • Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .

Basic: How to ensure analytical method validation for purity assessment?

Methodological Answer:

  • HPLC : Validate linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%).
  • Calibration curves : Use certified reference materials.
  • Forced degradation : Expose the compound to heat, light, and hydrolysis to confirm method robustness .

Advanced: What computational tools predict reactivity and stability?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents.
  • TD-DFT : Predict UV-Vis spectra to compare with experimental data.
  • ADMET predictors : Estimate metabolic pathways (e.g., CYP450 interactions) .

Advanced: How to integrate cross-disciplinary data (e.g., chemical and environmental)?

Methodological Answer:
Use systems chemistry frameworks:

  • Multivariate analysis : PCA or PLS-DA to correlate structural features with environmental persistence.
  • Geospatial mapping : Overlay contamination data with hydrological models.
  • Meta-analysis : Aggregate data from repositories like PubChem or ChEMBL to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.